![molecular formula C13H15F3N2O B3072066 1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane CAS No. 1016515-38-0](/img/structure/B3072066.png)
1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane” involves various methods. For instance, 3-(Trifluoromethyl)benzoyl chloride, a related compound, is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff . Another related compound, 4-(Trifluoromethyl)benzyl bromide, is used in the synthesis of 1- (Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities .Applications De Recherche Scientifique
Drug Development
The trifluoromethyl group, which is part of the “1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane” structure, is found in many FDA-approved drugs . The trifluoromethyl group is known to enhance the pharmacological activities of drugs . Therefore, “1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane” could potentially be used in the development of new drugs.
Adenosine Receptor Affinity
A study found that compounds similar to “1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane” showed high affinity and selectivity at the human A3 adenosine receptor . This suggests that “1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane” could potentially be used in research related to adenosine receptors.
B-Raf Kinase Inhibitors
Research has shown that compounds containing a trifluoromethyl group can bind to B-Raf kinase . As such, “1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane” could potentially be used in the development of B-Raf kinase inhibitors.
Anticancer Agents
Trifluoromethyl-linked mercapto[1,2,4]triazole-based analogs have been found to have anticancer properties . Given the presence of the trifluoromethyl group in “1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane”, it could potentially be used in the development of anticancer agents.
Anti-Inflammatory Agents
Compounds similar to “1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane” have been found to have anti-inflammatory properties . This suggests that “1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane” could potentially be used in the development of anti-inflammatory agents.
Antifungal and Antibacterial Agents
Research has shown that compounds similar to “1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane” have antifungal and antibacterial properties . This suggests that “1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane” could potentially be used in the development of antifungal and antibacterial agents.
Propriétés
IUPAC Name |
1,4-diazepan-1-yl-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c14-13(15,16)11-4-1-3-10(9-11)12(19)18-7-2-5-17-6-8-18/h1,3-4,9,17H,2,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJNUBDPLBXZNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



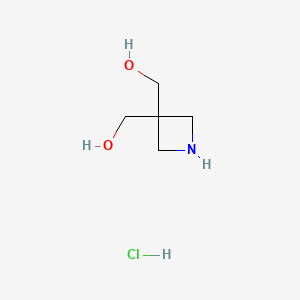


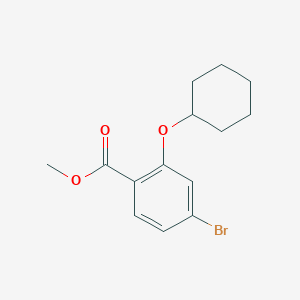


![[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine](/img/structure/B3072029.png)


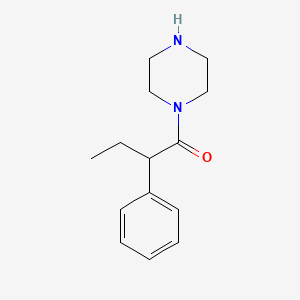
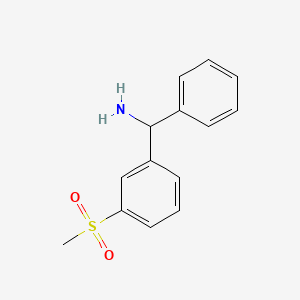
![1-[4-(Trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B3072060.png)
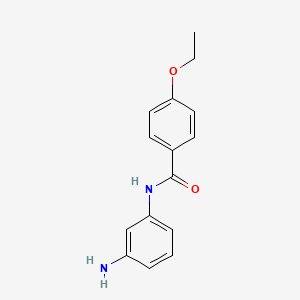
![1-[(2-Bromophenyl)methyl]-1,4-diazepane](/img/structure/B3072079.png)